molecular formula C4H6N2O4 B14330624 N-Nitroso-N-acetylglycine CAS No. 97795-13-6

N-Nitroso-N-acetylglycine

Cat. No.: B14330624
CAS No.: 97795-13-6
M. Wt: 146.10 g/mol
InChI Key: SXUYTDZSHTZKFA-UHFFFAOYSA-N
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Description

N-Nitroso-N-acetylglycine (CAS: 97795-13-6) is an N-nitroso derivative of N-acetylglycine. The parent compound, N-acetylglycine (CAS: 543-24-8), has the molecular formula C₄H₇NO₃ and a molecular weight of 117.10 g/mol . The addition of a nitroso (-NO) group to the nitrogen atom in the acetylated glycine backbone results in the formation of this compound.

Properties

CAS No.

97795-13-6

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

2-[acetyl(nitroso)amino]acetic acid

InChI

InChI=1S/C4H6N2O4/c1-3(7)6(5-10)2-4(8)9/h2H2,1H3,(H,8,9)

InChI Key

SXUYTDZSHTZKFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N-acetylglycine can be synthesized through the nitrosation of N-acetylglycine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and maintaining optimal reaction conditions to achieve high yields and purity. Advanced analytical techniques are employed to monitor the reaction and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-acetylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to other functional groups.

    Substitution: The nitroso group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-Nitroso-N-acetylglycine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.

    Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of nitrosamine-induced carcinogenesis.

    Medicine: Research into the compound’s effects on biological systems helps in understanding the risks associated with nitrosamine exposure in pharmaceuticals.

    Industry: this compound is used in the development of analytical methods for detecting nitrosamines in various products.

Mechanism of Action

The mechanism of action of N-Nitroso-N-acetylglycine involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form highly reactive species that can bind to DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutations and cancer.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Nitroso-N-acetylglycine with related N-nitroso glycine derivatives and structurally analogous compounds:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₄H₆N₂O₄ 97795-13-6 146.10 (estimated) Acetylated glycine with nitroso group
N-Acetylglycine C₄H₇NO₃ 543-24-8 117.10 Parent compound lacking nitroso group
N-Nitroso Sarcosine Ethyl Ester C₅H₈N₂O₃ 13344-50-8 144.13 Esterified sarcosine with nitroso group
N,N'-Dinitroso-N,N'-ethylenediglycine C₆H₁₀N₄O₆ 6943-40-4 234.17 Dimeric structure with two nitroso groups
N-(Carboxymethyl)-N-nitroso-glycine C₄H₆N₂O₅ 25081-31-6 162.10 Carboxymethyl substitution on glycine

Key Observations :

  • Nitroso Group Impact: The addition of a nitroso group introduces N=O bonding, altering electronic properties and increasing molecular weight by ~29 g/mol compared to non-nitrosated analogs .
  • Functional Group Variations : N-Nitroso Sarcosine Ethyl Ester (CAS: 13344-50-8) features an ethyl ester group, enhancing lipophilicity compared to the carboxylic acid form of this compound .
  • Dimeric Structures : Compounds like N,N'-Dinitroso-N,N'-ethylenediglycine (CAS: 6943-40-4) exhibit increased complexity and molecular weight due to dual nitroso groups and ethylene bridges .

Toxicity and Regulatory Considerations

N-Nitroso compounds are broadly associated with carcinogenic risks. For example:

  • N-Nitroso-N-Ethylbenzylamine (CAS: 20689-96-7) is classified as a Category 2 carcinogen (H351) and acute oral toxin (H301) .
  • Epidemiological studies link endogenous nitrosation of amines to gastric cancer, suggesting similar risks for this compound .

Structure-Activity Relationships :

  • Nitrosamines with small alkyl groups (e.g., methyl, ethyl) exhibit higher carcinogenic potency due to metabolic activation into DNA-alkylating agents .
  • The acetyl group in this compound may reduce bioavailability compared to less polar derivatives like N-Nitroso Sarcosine Ethyl Ester .

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